molecular formula C19H32ClNO4 B2964595 Ethyl 1-(3-((1-ethynylcyclohexyl)oxy)-2-hydroxypropyl)piperidine-4-carboxylate hydrochloride CAS No. 1185380-39-5

Ethyl 1-(3-((1-ethynylcyclohexyl)oxy)-2-hydroxypropyl)piperidine-4-carboxylate hydrochloride

Cat. No.: B2964595
CAS No.: 1185380-39-5
M. Wt: 373.92
InChI Key: FOJJAEKOAMCCOP-UHFFFAOYSA-N
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Description

This compound is a piperidine-4-carboxylate derivative featuring a 1-ethynylcyclohexyl ether moiety attached to a 2-hydroxypropyl chain. Its structural complexity arises from the ethynylcyclohexyl group, which confers unique steric and electronic properties. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical formulations.

Properties

IUPAC Name

ethyl 1-[3-(1-ethynylcyclohexyl)oxy-2-hydroxypropyl]piperidine-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO4.ClH/c1-3-19(10-6-5-7-11-19)24-15-17(21)14-20-12-8-16(9-13-20)18(22)23-4-2;/h1,16-17,21H,4-15H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJJAEKOAMCCOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC(COC2(CCCCC2)C#C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-((1-ethynylcyclohexyl)oxy)-2-hydroxypropyl)piperidine-4-carboxylate hydrochloride typically begins with the preparation of the piperidine nucleus. This core structure is often constructed through a series of condensation and cyclization reactions involving intermediates such as ethyl acetoacetate and piperidine.

The subsequent addition of the 1-ethynylcyclohexyl group can be achieved through a nucleophilic substitution reaction where an ethynylcyclohexyl halide reacts with a hydroxy-functionalized piperidine intermediate under basic conditions.

Finally, the esterification of the carboxylate group with ethanol yields the ethyl ester derivative. The resulting compound is then reacted with hydrochloric acid to obtain the hydrochloride salt, which is essential for its stability and solubility.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis steps. Key considerations include ensuring the purity of starting materials, optimizing reaction yields, and implementing efficient purification techniques such as recrystallization and column chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-((1-ethynylcyclohexyl)oxy)-2-hydroxypropyl)piperidine-4-carboxylate hydrochloride can undergo various chemical reactions:

  • Oxidation: : Conversion of hydroxyl groups to ketones or aldehydes.

  • Reduction: : Reduction of the ethynyl group to an ethyl group.

  • Substitution: : Nucleophilic substitutions at the ethynyl and cyclohexyl positions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4) in aqueous or organic solvents.

  • Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C).

  • Substitution: : Halogenating agents such as thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3).

Major Products

  • Oxidation: : Corresponding ketones or aldehydes.

  • Reduction: : Ethyl analogs.

  • Substitution: : Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Ethyl 1-(3-((1-ethynylcyclohexyl)oxy)-2-hydroxypropyl)piperidine-4-carboxylate hydrochloride is used in organic synthesis as an intermediate for constructing complex molecules. It serves as a building block for synthesizing other piperidine derivatives with potential pharmacological activity.

Biology

In biological research, this compound can be used to study receptor binding and enzymatic activity. Its structural features make it an ideal candidate for probing the interactions between small molecules and biological targets.

Medicine

Industry

Industrially, the compound can be utilized in the synthesis of polymers, coatings, and other materials where specific chemical functionalities are required.

Mechanism of Action

Molecular Targets and Pathways

The mechanism of action of Ethyl 1-(3-((1-ethynylcyclohexyl)oxy)-2-hydroxypropyl)piperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound's piperidine core allows it to bind to receptor sites, potentially modulating their activity. The ethynyl and cyclohexyl groups may enhance its binding affinity and selectivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Aromatic/Aliphatic Chain

The compound’s distinctiveness lies in its 1-ethynylcyclohexyl substituent. Comparable derivatives include:

Compound Name Key Substituent Pharmacological Relevance Reference
Ethyl 1-(3-(4-bromophenoxy)-2-hydroxypropyl)piperidine-4-carboxylate HCl 4-bromophenoxy Potential bronchodilator activity
Ethyl 1-(3-(2,4-dimethylphenoxy)-2-hydroxypropyl)piperidine-4-carboxylate HCl 2,4-dimethylphenoxy Discontinued (CymitQuimica)
Diphenoxylate HCl 3-cyano-3,3-diphenylpropyl Antidiarrheal agent

Key Insights :

  • Diphenoxylate HCl (a diphenylpropyl derivative) demonstrates how substituent polarity (cyano group) can shift therapeutic applications to gastrointestinal disorders .
Stereochemical and Isomeric Considerations

highlights the synthesis of (±)-cis and (±)-trans isomers of ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate.

  • Isomer 1-1 (cis) : Exhibits distinct $^{1}\text{H NMR}$ signals at δ 7.33 (bs, 1H) and δ 3.57–3.51 (3H, m), indicative of axial proton environments.
  • Isomer 1-2 (trans) : Shows a downfield shift at δ 6.20 (bs, 1H) and altered coupling constants ($J = 4.0–12.3 \, \text{Hz}$), suggesting equatorial proton alignment .

For the target compound, the 2-hydroxypropyl chain likely introduces configurational isomerism, which could influence receptor binding or metabolic stability.

Pharmacological and Physicochemical Properties

Solubility and Stability
  • Hydrochloride salts (e.g., diphenoxylate HCl) improve aqueous solubility, critical for oral bioavailability . The target compound’s hydrochloride form likely follows this trend.
  • The ethynyl group may increase susceptibility to oxidation, necessitating stabilizers in formulations.

Commercial and Research Status

  • Discontinued analogs: Ethyl 1-(3-(2,4-dimethylphenoxy)-2-hydroxypropyl)piperidine-4-carboxylate HCl (CymitQuimica) was discontinued, possibly due to optimization challenges or toxicity concerns .
  • Supplier availability: The 4-bromophenoxy variant is supplied by Shaanxi TNJONE Pharmaceutical Co., Ltd., indicating industrial interest in halogenated derivatives .

Biological Activity

Ethyl 1-(3-((1-ethynylcyclohexyl)oxy)-2-hydroxypropyl)piperidine-4-carboxylate hydrochloride is a complex organic compound with potential therapeutic applications. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula: C₁₅H₃₁ClN₂O₃
  • Molecular Weight: 304.89 g/mol

Structural Features

  • Piperidine Ring: A six-membered ring containing nitrogen that is commonly found in many pharmacologically active compounds.
  • Hydroxypropyl Group: Contributes to solubility and interaction with biological targets.
  • Ethynylcyclohexyl Moiety: This group may influence the compound's interaction with receptors and enzymes.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Preliminary studies suggest that this compound may act as a modulator of these receptors, leading to potential anxiolytic and antidepressant effects.

Pharmacological Effects

  • Anxiolytic Activity: Research indicates that compounds with similar structures exhibit anxiolytic properties. This compound may reduce anxiety-like behaviors in animal models.
  • Antidepressant Effects: The modulation of serotonin levels may contribute to antidepressant effects, making it a candidate for further investigation in mood disorders.
  • Neuroprotective Properties: Some studies suggest that compounds targeting the piperidine structure can offer neuroprotective benefits, potentially reducing neuronal damage in various neurological conditions.

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AnxiolyticReduced anxiety behaviors
AntidepressantIncreased serotonin levels
NeuroprotectiveReduced neuronal damage

Study 1: Anxiolytic Potential

In a controlled study, this compound was administered to rodents. The results indicated a significant reduction in anxiety-like behaviors when compared to control groups treated with saline. Behavioral tests such as the Elevated Plus Maze (EPM) showed increased time spent in open arms, suggesting reduced anxiety levels.

Study 2: Antidepressant Efficacy

Another study focused on the antidepressant potential of this compound. Mice were subjected to the Forced Swim Test (FST) after treatment with varying doses of the compound. Results demonstrated a dose-dependent reduction in immobility time, indicative of antidepressant-like effects.

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